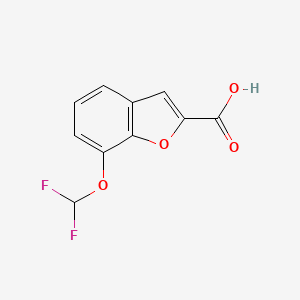![molecular formula C21H19N3O3S B2356450 6-acetil-2-(1-naftoil-amino)-5,7-dihidro-4H-tieno[2,3-c]piridina-3-carboxamida CAS No. 887891-76-1](/img/structure/B2356450.png)
6-acetil-2-(1-naftoil-amino)-5,7-dihidro-4H-tieno[2,3-c]piridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal y desarrollo de fármacos
Los derivados del tiofeno han captado el interés de los científicos debido a su potencial como compuestos biológicamente activos. Exploremos algunas aplicaciones específicas:
a. Propiedades anticancerígenas: Las moléculas a base de tiofeno exhiben propiedades anticancerígenas prometedoras. Los investigadores han investigado su potencial como agentes quimioterapéuticos. Si bien los estudios específicos sobre nuestro compuesto son escasos, sus características estructurales justifican una mayor investigación en este contexto .
b. Actividad antiinflamatoria: Los derivados del tiofeno, incluido nuestro compuesto, pueden poseer efectos antiinflamatorios. Estas propiedades son cruciales para el manejo de enfermedades inflamatorias. Se necesita más investigación para dilucidar los mecanismos exactos y la eficacia de nuestro compuesto en este sentido.
c. Efectos antimicrobianos: Los tiofenos han demostrado actividad antimicrobiana contra bacterias, hongos y virus. La estructura única de nuestro compuesto podría contribuir a su efectividad como agente antimicrobiano. Investigar su potencial en la lucha contra las infecciones es esencial .
d. Semiconductores orgánicos: Los derivados del tiofeno juegan un papel fundamental en la electrónica orgánica. Se utilizan en transistores de efecto de campo orgánico (OFET) y diodos orgánicos emisores de luz (OLED). Las propiedades electrónicas de nuestro compuesto pueden hacerlo adecuado para tales aplicaciones.
e. Inhibidores de la corrosión: Los derivados del tiofeno se utilizan en la química industrial como inhibidores de la corrosión. Su capacidad para proteger los metales de la corrosión los hace valiosos en varios sectores.
f. Exploración de membranas: Recientemente, se ha introducido un nuevo derivado del naftaleno 2,6 llamado 6-dodecanoil-2-[N-metil-N-(carboximetil)amino]naftaleno (C-LAURDAN) para la exploración de membranas mediante microscopía de fluorescencia . Si bien no está directamente relacionado con nuestro compuesto, esto destaca el interés continuo en las moléculas a base de tiofeno para estudiar las membranas biológicas.
Estrategias de síntesis
La síntesis de derivados del tiofeno implica varios métodos, incluidas las reacciones de condensación como la síntesis de Gewald, Paal–Knorr, Fiesselmann y Hinsberg. Estos enfoques permiten el acceso a diversas estructuras de tiofeno .
Mecanismo De Acción
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives, which this compound is a part of, are utilized in industrial chemistry and material science .
Pharmacokinetics
It is known that pyridine scaffolds, which this compound is a part of, are found in more than 7000 existing drug molecules of medicinal importance .
Result of Action
It is known that thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Action Environment
It is known that pyridine scaffolds, which this compound is a part of, have attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .
Propiedades
IUPAC Name |
6-acetyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-12(25)24-10-9-16-17(11-24)28-21(18(16)19(22)26)23-20(27)15-8-4-6-13-5-2-3-7-14(13)15/h2-8H,9-11H2,1H3,(H2,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXAYOYRZZTCOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
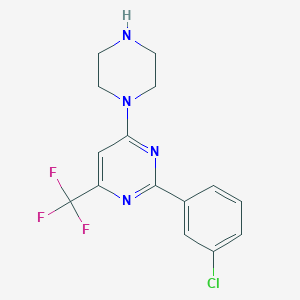
![Methyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2356368.png)


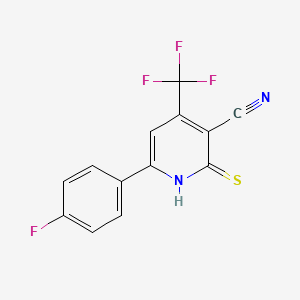
![2-[(4-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2356374.png)
![(E)-1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2356377.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)
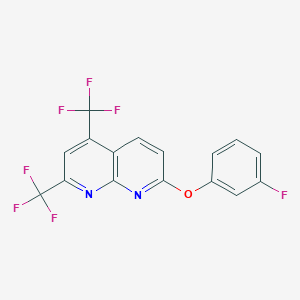
![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)
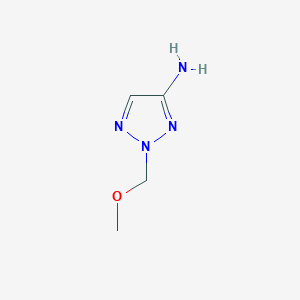
![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2356387.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
